Glycine, N-(3-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester
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Overview
Description
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester is a chemical compound with the molecular formula C13H27NO3Si2 and a molecular weight of 301.5294 . It is also known by other names such as β-Methyl crotonyl glycine bis(trimethylsilyl) . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester involves several steps. One common method includes the reaction of glycine with 3-methyl-1-oxo-2-butenyl chloride in the presence of a base, followed by the addition of trimethylsilyl chloride . The reaction conditions typically involve anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways . The trimethylsilyl group can enhance the compound’s stability and reactivity, making it useful in various chemical and biological processes .
Comparison with Similar Compounds
N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester can be compared with similar compounds such as:
Glycine, N-(3-methyl-1-oxo-2-butenyl)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of the trimethylsilyl group.
3-Methylcrotonylglycine, mono-TMS: This compound is similar but has only one trimethylsilyl group.
The uniqueness of N-(3-Methyl-1-oxo-2-butenyl)glycine trimethylsilyl ester lies in its bis(trimethylsilyl) groups, which provide enhanced stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H19NO3Si |
---|---|
Molecular Weight |
229.35 g/mol |
IUPAC Name |
trimethylsilyl 2-(3-methylbut-2-enoylamino)acetate |
InChI |
InChI=1S/C10H19NO3Si/c1-8(2)6-9(12)11-7-10(13)14-15(3,4)5/h6H,7H2,1-5H3,(H,11,12) |
InChI Key |
CIBNSCXUKAEBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)NCC(=O)O[Si](C)(C)C)C |
Origin of Product |
United States |
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